molecular formula C9H22Cl2N2 B1473862 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 1803606-32-7

2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B1473862
CAS No.: 1803606-32-7
M. Wt: 229.19 g/mol
InChI Key: HNHWHDARSYHLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803606-32-7 . It has a molecular weight of 229.19 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)9(2)7-8;;/h8-9H,3-7,10H2,1-2H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Properties

Research on compounds structurally related to 2-(2,4-Dimethylpiperidin-1-yl)ethan-1-amine dihydrochloride often focuses on their synthesis and the investigation of their structural properties. For instance, the study of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explored the reaction of chloral with substituted anilines, leading to the formation of various intermediates and final products with potential relevance in medicinal chemistry and materials science (Issac & Tierney, 1996).

Biogenic Amines in Food Safety

The role of biogenic amines in food, particularly in fish, has been extensively studied due to their implications in food safety and quality. For example, research has identified significant biogenic amines in fish, such as histamine, cadaverine, and putrescine, which are crucial in determining fish safety and quality. The study also explored the formation of nitrosamines from biogenic amines, highlighting the importance of understanding these compounds in food science and safety (Bulushi et al., 2009).

Environmental Impact of Herbicides

The environmental and toxicological effects of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been the subject of scientific investigation. Studies have aimed to understand the impact of these chemicals on ecosystems and human health, considering their widespread use in agriculture and potential for environmental contamination. Research in this area contributes to the development of safer agricultural practices and chemical regulations to protect ecosystems and human health (Zuanazzi et al., 2020).

Occupational Health and Safety

The impact of occupational exposure to chemicals, including chlorinated solvents and other potentially hazardous substances, on human health is a critical area of research. Studies have focused on understanding the toxicological effects of these substances, their mechanisms of action, and the development of safety guidelines to protect workers in various industries. This research is vital for improving workplace safety and preventing occupational diseases (Ruder, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(2,4-dimethylpiperidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8-3-5-11(6-4-10)9(2)7-8;;/h8-9H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHWHDARSYHLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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